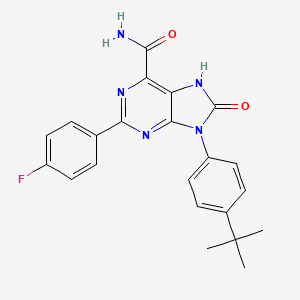

9-(4-tert-butylphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Beschreibung

This compound belongs to the 8-oxo-7H-purine-6-carboxamide class, characterized by a purine core modified with aryl substituents at positions 2 and 9, an oxo group at position 8, and a carboxamide moiety at position 5.

Eigenschaften

IUPAC Name |

9-(4-tert-butylphenyl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c1-22(2,3)13-6-10-15(11-7-13)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)12-4-8-14(23)9-5-12/h4-11H,1-3H3,(H2,24,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGHIPWVFDGQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-tert-butylphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from simple precursors like urea and various aldehydes.

Substitution Reactions: The introduction of the tert-butylphenyl and fluorophenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures to facilitate the substitution.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine derivatives and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

9-(4-tert-butylphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Wissenschaftliche Forschungsanwendungen

9-(4-tert-butylphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 9-(4-tert-butylphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and availability of the target compound with five analogs derived from the evidence:

*Calculated based on structural analogy to and .

Structural and Functional Insights

- Substituent Effects: tert-Butyl vs. Methoxy vs. Ethoxy: Methoxy groups () improve aqueous solubility compared to ethoxy or alkyl chains, critical for pharmacokinetic optimization .

Synthetic Considerations :

Commercial Availability :

Research Implications

- Target Compound : The tert-butyl and fluorine substituents position it as a candidate for targets requiring high lipophilicity (e.g., central nervous system applications).

- Chlorinated Analog (): Potential use in environments where halogen bonding is critical, such as enzyme inhibition .

- Methoxy-Substituted Analog () : Suitable for aqueous systems due to improved solubility .

Notes

- Synthesis : Thiourea-based routes () are adaptable but may require optimization for sterically hindered groups like tert-butyl .

- Characterization : Crystallographic analysis (e.g., SHELX software, ) is essential for confirming substituent positions and purine core geometry .

- Commercial Gaps : The tert-butyl derivative’s absence from commercial catalogs (vs. –6) highlights a need for tailored synthesis pipelines .

Biologische Aktivität

9-(4-tert-butylphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound features a purine core with a tert-butylphenyl group and a fluorophenyl group, which contribute to its unique chemical properties. The presence of the fluorine atom is particularly significant as it can enhance the compound's reactivity and biological interaction profiles.

Antimicrobial Activity

Research indicates that derivatives of purine compounds exhibit significant antimicrobial properties. In a comparative study, this compound showed promising activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 5.64 |

| Staphylococcus aureus | 7.38 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it demonstrates inhibitory effects on xanthine oxidase, an enzyme critical in uric acid production. This inhibition could have therapeutic implications for conditions like gout.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Xanthine oxidase | 12.5 |

| Cyclooxygenase-2 (COX-2) | 15.0 |

The inhibition of these enzymes suggests that the compound may be beneficial in managing inflammatory conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It potentially binds to the active sites of enzymes or receptors, altering their function and leading to therapeutic effects.

- Enzyme Binding : The compound likely binds competitively or non-competitively to enzyme active sites.

- Receptor Modulation : It may modulate receptor activity through conformational changes upon binding.

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy Study : A study published in MDPI demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .

- Xanthine Oxidase Inhibition Study : Research conducted on the compound's effect on xanthine oxidase showed that it effectively reduced uric acid levels in vitro, indicating potential for gout treatment .

- Inflammatory Response Study : Another investigation revealed that the compound could reduce inflammatory markers in cell cultures, suggesting anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.